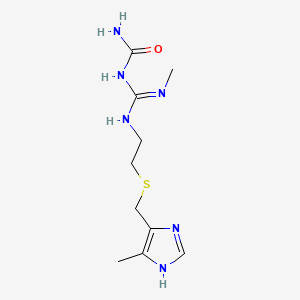
Cimetidine Amide Dihydrochloride
説明
Cimetidine Amide Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H18N6OS and its molecular weight is 270.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomimetic Model for Mixed-Function Oxidase Drug Metabolism : A study by Zbaida et al. (1986) discovered that the reaction of cimetidine with Fenton reagent results in several products, including cimetidine guanylurea. This reaction simulates the metabolism of cimetidine by mixed-function oxidase, offering a biomimetic model for understanding drug metabolism (Zbaida et al., 1986).
Kinetics of Acid-Catalyzed Hydrolysis : Research by Buur and Bundgaard (1989) focused on the kinetics of cimetidine's hydrolysis in acidic solutions, where it quantitatively converts to a guanylurea derivative. This study is crucial for understanding the stability of cimetidine in the stomach after oral administration (Buur & Bundgaard, 1989).
Pharmacokinetics in Clinical Settings : Ziemniak et al. (1981) developed a liquid-chromatographic procedure for determining cimetidine and its metabolites, including guanyl urea, in serum and urine. This research aids in understanding the pharmacokinetics of cimetidine in clinical settings, particularly for patients with Zollinger-Ellison syndrome (Ziemniak et al., 1981).
Environmental Impact of Pharmaceutical Compounds : Briones et al. (2016) reviewed the use, occurrence, fate, and effects of the anti-diabetic drug metformin and its transformation product, guanylurea, in natural and engineered ecosystems. This research highlights the environmental implications of pharmaceutical compounds and their metabolites (Briones et al., 2016).
Melt Cast Explosive Formulations : A study by Badgujar and Talawar (2017) investigated the thermal properties and sensitivity of Guanylurea dinitramide (GUDN or FOX-12) in melt cast explosive formulations, showcasing its potential application in this field (Badgujar & Talawar, 2017).
Biological Activity and Applications of Guanylureas : Katritzky et al. (2010) summarized the preparations, biological activity, and other applications of guanylureas, providing a comprehensive overview of their diverse uses (Katritzky et al., 2010).
Health Impact on Aquatic Wildlife : Jacob et al. (2019) explored the effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout. This research is critical for understanding the environmental risk assessment of guanylurea (Jacob et al., 2019).
Metformin Biodegradation and Guanylurea Metabolic Pathway : Tassoulas et al. (2021) identified a new enzyme and a metabolic pathway for guanylurea, significantly contributing to our understanding of metformin biodegradation and environmental impact (Tassoulas et al., 2021).
作用機序
Target of Action
Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion, which is crucial for digestion .
Mode of Action
Guanylurea cimetidine acts as a competitive antagonist to the histamine H2 receptors . It binds to these receptors, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, leading to a reduction in gastric volume and acidity .
Biochemical Pathways
The action of Guanylurea cimetidine affects the biochemical pathway of gastric acid secretion . By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . Furthermore, it has been found that Guanylurea cimetidine can be transformed into guanidine through a metabolic pathway involving the conversion of guanylurea to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide .
Pharmacokinetics
The pharmacokinetics of Guanylurea cimetidine involves several stages. After administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, two plasma concentration peaks are frequently observed, probably due to discontinuous absorption in the intestine . The absolute bioavailability in healthy subjects is about 60% .
Result of Action
The primary result of Guanylurea cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . Consequently, it helps manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .
Action Environment
The action of Guanylurea cimetidine can be influenced by environmental factors. For instance, it has been found in surface water and sediment, suggesting that wastewater treatment plants and potentially septic system leaks are the most likely sources of the compounds in the environment . Moreover, certain bacterial transport proteins have been shown to export metformin metabolites such as guanylurea . This suggests that the environment can play a significant role in the action, efficacy, and stability of Guanylurea cimetidine.
生化学分析
Biochemical Properties
Guanylurea cimetidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with guanylurea hydrolase, an enzyme that catalyzes the hydrolysis of guanylurea to ammonia and guanidine . This interaction is crucial for the metabolism of guanylurea cimetidine, facilitating its breakdown and subsequent utilization in various metabolic pathways. Additionally, guanylurea cimetidine has been shown to interact with other biomolecules, including transport proteins that aid in its cellular uptake and distribution .
Cellular Effects
The effects of guanylurea cimetidine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in nitrogen metabolism. Guanylurea cimetidine can modulate gene expression by affecting the transcriptional activity of genes involved in nitrogen assimilation and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites, thereby influencing overall cellular function and homeostasis .
Molecular Mechanism
At the molecular level, guanylurea cimetidine exerts its effects through specific binding interactions with biomolecules. It binds to guanylurea hydrolase, facilitating the hydrolysis of guanylurea into ammonia and guanidine . This enzymatic reaction is critical for the compound’s metabolic processing. Additionally, guanylurea cimetidine can inhibit or activate other enzymes involved in nitrogen metabolism, thereby modulating metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanylurea cimetidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that guanylurea cimetidine can have sustained effects on cellular function, particularly in terms of nitrogen metabolism and gene expression
Dosage Effects in Animal Models
The effects of guanylurea cimetidine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance nitrogen metabolism and improve overall metabolic efficiency . At higher doses, guanylurea cimetidine can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage-dependent effects are essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Guanylurea cimetidine is involved in several metabolic pathways, primarily those related to nitrogen metabolism. The compound is metabolized by guanylurea hydrolase, which converts it into ammonia and guanidine These metabolites are further processed through various enzymatic reactions, ultimately contributing to the nitrogen cycle within the cell
Transport and Distribution
The transport and distribution of guanylurea cimetidine within cells and tissues are facilitated by specific transport proteins. These proteins aid in the cellular uptake of the compound and its subsequent distribution to various cellular compartments . The efficient transport of guanylurea cimetidine is crucial for its metabolic processing and overall cellular function. Additionally, the compound’s distribution within tissues can influence its pharmacological effects and potential therapeutic applications .
Subcellular Localization
Guanylurea cimetidine exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism . Additionally, guanylurea cimetidine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals
特性
IUPAC Name |
[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWANUFLANSTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998346 | |
| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77076-18-7 | |
| Record name | Guanylurea cimetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





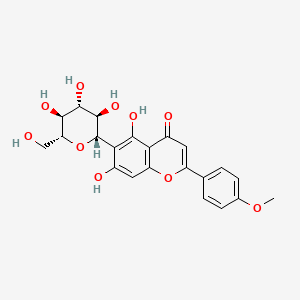
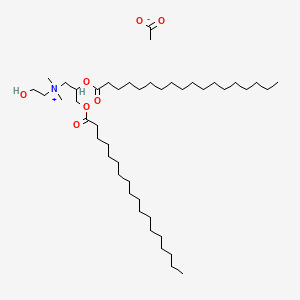
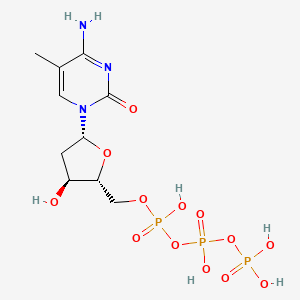
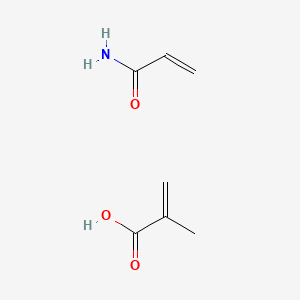
![(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole](/img/structure/B1214782.png)
![2-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2h,4h)-dione](/img/structure/B1214785.png)

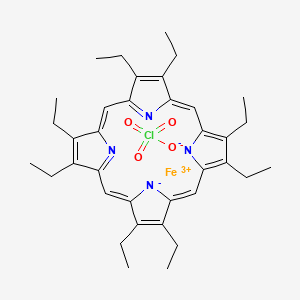
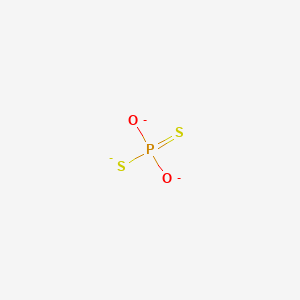

![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)
